1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35ClN2O2.ClH/c1-22(2)17-7-8-23(22,3)21(13-17)28-16-20(27)15-25-9-11-26(12-10-25)19-6-4-5-18(24)14-19;/h4-6,14,17,20-21,27H,7-13,15-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQANHCPBAAJJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CN3CCN(CC3)C4=CC(=CC=C4)Cl)O)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a synthetic derivative that has garnered interest for its potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, receptor interactions, and therapeutic implications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C_{21}H_{30}ClN_{2}O_{2}
- Molecular Weight: 374.93 g/mol
The structure includes a piperazine ring substituted with a 3-chlorophenyl group and a bicyclic structure contributing to its unique properties.
This compound primarily acts as a selective antagonist at the 5-HT1D receptor , which is part of the serotonin receptor family. The antagonism of this receptor leads to increased serotonin levels in the synaptic cleft, potentially influencing various physiological processes such as mood regulation and anxiety responses .
Receptor Interaction
Research indicates that compounds with similar structures have demonstrated varying degrees of activity against different serotonin receptors. In particular:
- 5-HT1D Receptor: Antagonism results in modulation of serotonergic neurotransmission.
- 5-HT2A Receptor: Some derivatives have shown partial agonist activity, which may contribute to their psychoactive effects.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds:
- Cytotoxicity Studies:
- Neuropharmacological Effects:
- Compounds targeting the serotonergic system have been explored for their antidepressant and anxiolytic properties. For instance, selective antagonists at the 5-HT1D receptor may alleviate symptoms of depression by increasing serotonin availability.
Pharmacological Applications
The biological activity of this compound suggests several potential applications:
- Antidepressant Therapy: Due to its action on serotonin receptors, it may be useful in developing treatments for depression and anxiety disorders.
- Anticancer Agents: The cytotoxicity observed in studies suggests potential for use in oncology, particularly against specific cancer cell lines.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-Chlorophenyl)piperazine | Structure | Serotonin receptor antagonist |
| 4-(3-Chlorophenyl)-1-piperazinyl]-1,1-diphenylpropan-2-ol | Structure | Potential antipsychotic effects |
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations:
Piperazine Substituents: The 3-chlorophenyl group in the target compound is associated with high affinity for serotonin receptors (e.g., 5-HT1A) . In contrast, the 5-chloro-2-methylphenyl analog () may exhibit altered selectivity due to steric and electronic effects .
Linker Modifications :
- Ether linkers (target, ) enhance metabolic stability compared to thioether () or ketone () linkers, which may undergo oxidation or cleavage .
Adamantane derivatives () show higher lipophilicity, which may enhance CNS penetration but increase plasma protein binding .
Pharmacological and Physicochemical Comparisons
Table 2: Hypothetical Pharmacological Properties Based on Structural Features
Discussion:
- Receptor Selectivity: The target compound’s 3-chlorophenylpiperazine moiety is structurally analogous to known 5-HT1A agonists (e.g., buspirone), while the 5-chloro-2-methylphenyl variant () may shift selectivity toward 5-HT2A due to steric hindrance .
- Metabolism : The adamantane derivative () likely exhibits high metabolic stability due to its rigid structure, whereas the piperazin-2-one () may undergo rapid hydrolysis .
- Solubility : Hydrochloride salts (target, ) generally improve aqueous solubility, critical for oral bioavailability .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis involves three key steps:
- Synthesis of bicyclo[2.2.1]heptan-2-ylmethanol : Hydrogenation of norbornene followed by reduction yields the bicyclic intermediate .
- Preparation of 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol : Alkylation of 4-(3-chlorophenyl)piperazine with 1-bromo-2-propanol under basic conditions .
- Coupling reaction : The intermediates are coupled using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C . Methodological Note: Optimize stoichiometry (e.g., 1.2:1 molar ratio of bicyclic alcohol to piperazine derivative) and monitor reaction progress via thin-layer chromatography (TLC).
Q. What characterization techniques are critical for confirming its structure and purity?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify regiochemistry of the piperazine ring and stereochemistry of the bicyclo[2.2.1]heptane moiety .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 445.8 for the hydrochloride salt) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with a methanol/water gradient .
Q. How is solubility and stability assessed for pharmacological studies?
- Solubility : Test in phosphate-buffered saline (PBS) at pH 7.4 and dimethyl sulfoxide (DMSO) for in vitro assays. The hydrochloride salt enhances aqueous solubility .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Bicyclic ether linkages may hydrolyze under acidic conditions (pH < 3) .
Advanced Research Questions
Q. What in vitro assays determine receptor binding specificity and mechanism of action?
- Radioligand binding assays : Screen for affinity at serotonin (5-HT, 5-HT) and dopamine (D) receptors using [H]-8-OH-DPAT and [H]-spiperone .
- Functional assays : Measure cAMP accumulation in HEK293 cells transfected with D receptors to assess agonist/antagonist activity . Key Finding: The 3-chlorophenyl group enhances 5-HT affinity (Ki = 12 nM) compared to 3-fluorophenyl analogs (Ki = 38 nM) .
Q. How do structural modifications influence pharmacological activity (SAR)?
- Substituent effects :
| Position | Substituent | Receptor Affinity Trend | Reference |
|---|---|---|---|
| 3-Ph | Cl | High 5-HT/D | |
| 3-Ph | CF | Enhanced D selectivity | |
| 2-Ph | F | Reduced CNS penetration |
- Bicyclic moiety : The (1S,4R)-configuration improves blood-brain barrier permeability compared to non-chiral analogs .
Q. What computational methods predict metabolic pathways and toxicity?
- In silico tools : Use SwissADME to predict cytochrome P450 (CYP3A4) metabolism and admetSAR for toxicity profiling .
- Molecular dynamics (MD) simulations : Model interactions with 5-HT receptors to identify critical hydrogen bonds (e.g., between the hydroxyl group and Ser159) .
Q. How should discrepancies in receptor affinity data across studies be resolved?
- Standardization : Use identical cell lines (e.g., CHO-K1 for 5-HT) and assay buffers (e.g., 50 mM Tris-HCl, pH 7.4).
- Control compounds : Include reference ligands (e.g., buspirone for 5-HT) to normalize inter-study variability .
- Meta-analysis : Compare data from PubChem (ID: 1215796-72-7) and independent studies to identify outliers .
Data Contradiction Analysis
- Example : Conflicting reports on D receptor partial agonism vs. antagonism.
- Resolution : Test functional activity in both cAMP and β-arrestin recruitment assays. Antagonist activity may dominate in pathways with biased signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
